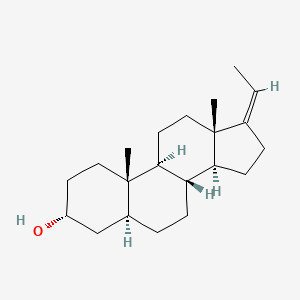
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is a chemical compound that is used in scientific research for various purposes. It is a deuterated analog of methamphetamine and has been used in studies related to drug metabolism, pharmacokinetics, and pharmacodynamics.
Mechanism of Action
The mechanism of action of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is not fully understood. However, it is believed to act as a substrate for the enzymes involved in the metabolism of methamphetamine. It is also believed to bind to the same receptors in the brain as methamphetamine, although with lower affinity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride are not well studied. However, it is believed to have similar effects on the central nervous system as methamphetamine, although with lower potency.
Advantages and Limitations for Lab Experiments
The advantages of using N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride in lab experiments include its deuterated nature, which allows for more accurate measurements in studies related to drug metabolism and pharmacokinetics. It also has lower potency than methamphetamine, which makes it safer to handle in the lab. The limitations of using N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride include its limited availability and high cost.
Future Directions
For research include studies related to its metabolism and pharmacokinetics, as well as studies related to its effects on the central nervous system.
Synthesis Methods
The synthesis of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride involves the reaction of deuterated benzaldehyde with nitroethane, followed by reduction of the nitro compound to the amine using sodium borohydride. The resulting amine is then reacted with 1-naphthalenemethyl chloride to form the desired compound. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride has been used in various scientific studies related to drug metabolism, pharmacokinetics, and pharmacodynamics. It has been used as a tracer in studies related to the metabolism of methamphetamine, as well as in studies related to the pharmacokinetics of methamphetamine and its metabolites. It has also been used in studies related to the pharmacodynamics of methamphetamine and its effects on the central nervous system.
properties
CAS RN |
1795036-94-0 |
|---|---|
Product Name |
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride |
Molecular Formula |
C23H22ClN |
Molecular Weight |
350.904 |
IUPAC Name |
1,1,1-trideuterio-N,N-bis(naphthalen-1-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C23H21N.ClH/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21;/h2-15H,16-17H2,1H3;1H/i1D3; |
InChI Key |
ZAUPVKKXCANPCB-NIIDSAIPSA-N |
SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)


